1,4-Bis(4-cyclohexylbutyl)cyclohexane
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Overview
Description
1,4-Bis(4-cyclohexylbutyl)cyclohexane is an organic compound with the molecular formula C26H48. It is characterized by its unique structure, which includes a cyclohexane ring substituted with two 4-cyclohexylbutyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(4-cyclohexylbutyl)cyclohexane typically involves the reaction of cyclohexylbutyl bromide with cyclohexane in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux, and the product is purified by column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as distillation and crystallization, to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(4-cyclohexylbutyl)cyclohexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., alkyl halides)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Halogenated or alkylated derivatives
Scientific Research Applications
1,4-Bis(4-cyclohexylbutyl)cyclohexane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals, materials, and additives.
Mechanism of Action
The mechanism of action of 1,4-Bis(4-cyclohexylbutyl)cyclohexane involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Bis(4-cyclohexylbutyl)benzene
- 1,4-Bis(4-cyclohexylbutyl)cyclohexene
- 1,4-Bis(4-cyclohexylbutyl)cyclohexadiene
Uniqueness
1,4-Bis(4-cyclohexylbutyl)cyclohexane is unique due to its specific structural features, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry .
Properties
CAS No. |
55334-02-6 |
---|---|
Molecular Formula |
C26H48 |
Molecular Weight |
360.7 g/mol |
IUPAC Name |
1,4-bis(4-cyclohexylbutyl)cyclohexane |
InChI |
InChI=1S/C26H48/c1-3-11-23(12-4-1)15-7-9-17-25-19-21-26(22-20-25)18-10-8-16-24-13-5-2-6-14-24/h23-26H,1-22H2 |
InChI Key |
AZPXQNIXGFUSJC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCCCC2CCC(CC2)CCCCC3CCCCC3 |
Origin of Product |
United States |
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